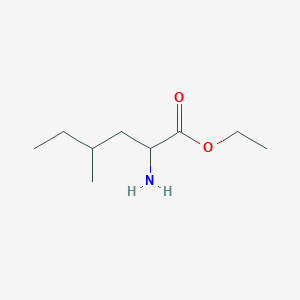

Ethyl 2-amino-4-methylhexanoate

Description

Ethyl 2-amino-4-methylhexanoate is an organic compound with the molecular formula C9H19NO2 It is an ester derivative of 2-amino-4-methylhexanoic acid, featuring a primary amine group and an ester functional group

Properties

IUPAC Name |

ethyl 2-amino-4-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-7(3)6-8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMCCLGPULNTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-methylhexanoate can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method starts with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methylhexanoate undergoes various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol under appropriate conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions involving the amine group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Organic Synthesis

Ethyl 2-amino-4-methylhexanoate serves as an intermediate in the synthesis of various organic compounds. Its structure allows for modifications that lead to the formation of complex molecules used in pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties. Its ability to participate in biochemical pathways makes it a candidate for drug development, particularly in the context of antimicrobial and anti-inflammatory agents.

Case Study: Antimicrobial Activity

A study evaluated derivatives synthesized from this compound for their antimicrobial properties against various strains of bacteria and fungi. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for development as oral agents.

Findings:

- Compounds with nitro and amino substituents showed promising activity against Bacillus subtilis and Aspergillus niger.

- The study highlighted the importance of structural modifications in enhancing biological activity .

Biochemical Research

In biochemical studies, this compound has been explored for its role in metabolic processes. The hydrolysis of its ester group can release active amino acids that participate in various metabolic pathways, influencing protein structures and functions.

Environmental Applications

Research indicates that derivatives of this compound may have applications in environmental chemistry, particularly in the development of biodegradable materials or as intermediates in the synthesis of environmentally friendly agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methylhexanoate involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-amino-4-methylhexanoate can be compared with other similar compounds, such as:

Ethyl 2-amino-4-methylpentanoate: Similar structure but with one less carbon in the chain.

Ethyl 2-amino-4-methylheptanoate: Similar structure but with one more carbon in the chain.

Ethyl 2-amino-3-methylhexanoate: Similar structure but with the methyl group on a different carbon.

These compounds share similar chemical properties but differ in their specific reactivity and applications

Biological Activity

Ethyl 2-amino-4-methylhexanoate, a compound with the molecular formula C9H19NO2, has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biomolecules. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an amine group and an ester functional group, which contribute to its reactivity and biological interactions. The compound can undergo several chemical transformations, including oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The primary amine group allows for the formation of hydrogen bonds and ionic interactions with biomolecules, potentially influencing their structure and function. The ester group can participate in hydrolysis reactions, releasing the corresponding acid and alcohol that may further engage in metabolic pathways.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents.

- Potential Therapeutic Applications : Ongoing research is investigating its role as a building block in drug development, particularly in synthesizing compounds with enhanced pharmacological profiles .

- Interactions with Enzymes : The compound may interact with various enzymes, influencing metabolic processes and biochemical pathways essential for cellular function.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study explored the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens, suggesting potential use as an antimicrobial agent.

-

Synthesis of Derivatives :

- Research focused on synthesizing derivatives of this compound to evaluate their biological properties. Some derivatives exhibited improved activity against specific targets compared to the parent compound.

- Toxicological Assessments :

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Comparison | Notable Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-methylpentanoate | One less carbon chain | Similar antimicrobial properties |

| Ethyl 2-amino-4-methylheptanoate | One more carbon chain | Enhanced lipid solubility |

| Ethyl 2-amino-3-methylhexanoate | Methyl group on a different carbon | Variations in enzyme interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.